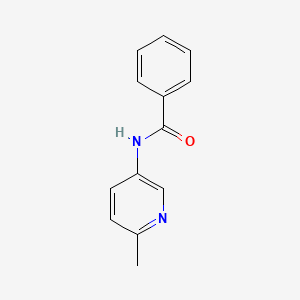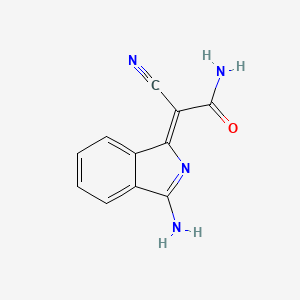
Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C10H16BrNO2 It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor. One common method is the reaction of 1,2,3,6-tetrahydropyridine with bromine in the presence of a suitable solvent, such as dichloromethane, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, such as pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Tetrahydropyridine derivatives without the bromine atom.
Oxidation Reactions: Pyridine derivatives and other oxidized products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific applicationThe bromine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group.
Properties
Molecular Formula |
C10H16BrNO2 |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
KMPZGCZOGMLILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
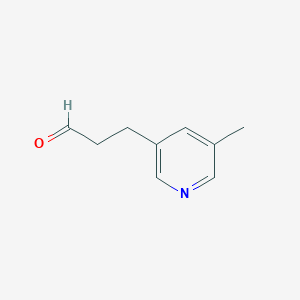
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
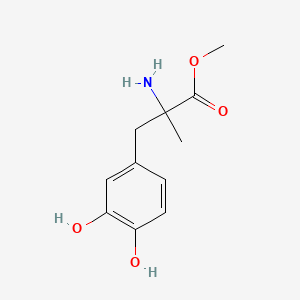
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
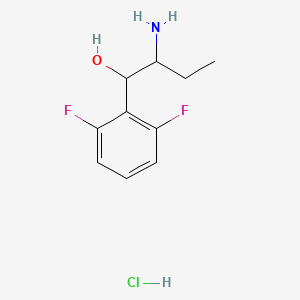
![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
amine](/img/structure/B12315451.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
